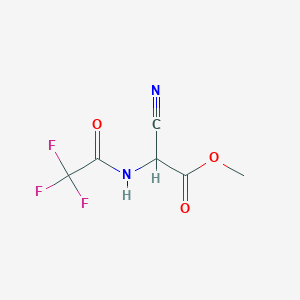
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is a chemical compound that belongs to the class of cyanoacetamides It is characterized by the presence of a cyano group (–CN) and a trifluoroacetamido group (–CF3CONH–) attached to the same carbon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate can be achieved through the cyanoacetylation of amines. One common method involves the reaction of methyl cyanoacetate with 2,2,2-trifluoroacetamide under solvent-free conditions at room temperature . Another approach involves stirring the reactants at elevated temperatures, such as 70°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography to isolate the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate undergoes various chemical reactions, including:
Substitution Reactions: The active hydrogen on the cyano group can participate in nucleophilic substitution reactions.
Condensation Reactions: The compound can undergo condensation reactions with aldehydes and ketones to form heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like ethanol or methanol. Reaction conditions often involve moderate temperatures and stirring to ensure complete reaction .
Major Products
The major products formed from these reactions include a variety of heterocyclic compounds, which are of interest for their potential biological activities .
Applications De Recherche Scientifique
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate has several scientific research applications:
Mécanisme D'action
The mechanism of action of methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate involves its ability to participate in nucleophilic substitution and condensation reactions. The cyano and trifluoroacetamido groups provide reactive sites that facilitate these reactions, leading to the formation of various biologically active compounds . The molecular targets and pathways involved depend on the specific derivatives and their intended applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl cyanoacetate: A simpler analog without the trifluoroacetamido group, used in similar synthetic applications.
2,2,2-Trifluoroacetamide: Lacks the cyano group but shares the trifluoroacetamido functionality.
Uniqueness
Methyl 2-cyano-2-(2,2,2-trifluoroacetamido)acetate is unique due to the presence of both the cyano and trifluoroacetamido groups, which confer distinct reactivity and potential biological activities. This combination makes it a versatile intermediate in organic synthesis and drug discovery .
Propriétés
Formule moléculaire |
C6H5F3N2O3 |
|---|---|
Poids moléculaire |
210.11 g/mol |
Nom IUPAC |
methyl 2-cyano-2-[(2,2,2-trifluoroacetyl)amino]acetate |
InChI |
InChI=1S/C6H5F3N2O3/c1-14-4(12)3(2-10)11-5(13)6(7,8)9/h3H,1H3,(H,11,13) |
Clé InChI |
GMWDDZUTKNGQEB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(C#N)NC(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



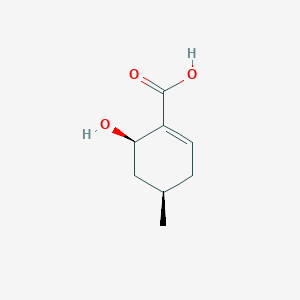
![(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]-(4-methyl-2-oxochromen-7-yl)amino]-3-(4-hydroxyphenyl)propanamide](/img/structure/B13145832.png)
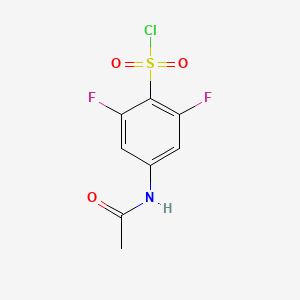
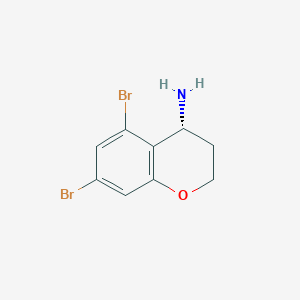

![N-(2,3,4-Trifluorophenyl)-2-({[(2,3,4-trifluorophenyl)carbamoyl]methyl}amino)acetamide](/img/structure/B13145855.png)
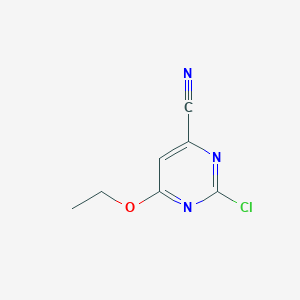
![2-Buten-1-amine, 3-[2-(methylsulfonyl)phenyl]-](/img/structure/B13145861.png)



![3-[4,6-Bis(trifluoromethyl)pyridin-2-yl]propan-1-amine;hydrochloride](/img/structure/B13145880.png)

